molecular formula C18H15N3O3 B2682478 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 899968-35-5

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2682478
CAS No.: 899968-35-5
M. Wt: 321.336
InChI Key: XLGRFZNBBBLVMZ-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic small molecule based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . This compound is provided as a high-purity material for research purposes to investigate the biological activities of novel pyridazinone derivatives. Pyridazinone derivatives are extensively documented in scientific literature for their significant cardiovascular and anticancer research applications . In cardiovascular research, structurally related compounds have demonstrated potent vasorelaxant activity on isolated aortic tissue, with some analogues exhibiting efficacy significantly greater than standard agents like hydralazine and nitroglycerin . The mechanism is often associated with a marked increase in eNOS mRNA expression and subsequent elevation of bioavailable nitric oxide (NO) levels, which plays a crucial role in vascular homeostasis . In the field of oncology, various pyridazinone-based molecules are investigated as targeted anticancer agents, with some acting as inhibitors of key kinase enzymes involved in cancer cell proliferation and survival . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own validation experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

6-(2-methylphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-5-2-3-8-16(13)17-9-10-18(22)20(19-17)12-14-6-4-7-15(11-14)21(23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGRFZNBBBLVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Coupling Reaction: The coupling of the nitrobenzyl compound with an o-tolyl derivative.

    Cyclization: Formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitrobenzyl and o-tolyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

To contextualize 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, a comparative analysis with structurally related compounds is presented below. Key parameters include substituent effects, synthesis routes, and reported biological activities.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Position) Key Features Biological Activity/Application Synthesis Method (Reference)
2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one 2: 3-nitrobenzyl; 6: o-tolyl Electron-withdrawing nitro group; steric hindrance from o-tolyl Likely agrochemical/pharmaceutical Likely via nucleophilic substitution
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives 5: Cl; 6: phenyl; 2: variable (e.g., alkyl) Chlorine enhances electrophilicity; substituent-dependent solubility Herbicidal, pesticidal K₂CO₃-mediated alkylation in acetone
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one 2: phenacyl; 6: phenyl Ketone functionality at position 2; planar phenyl groups Not specified Not detailed
2-Benzyl-6-benzyloxypyridazin-3(2H)-one 2: benzyl; 6: benzyloxy Ether linkage at position 6; crystal structure resolved via X-ray diffraction Anti-HIV, pesticidal Multi-step synthesis (crystallography)
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one 6: methyl; 2: p-tolyl; 4: CF₃-phenyl Trifluoromethyl enhances lipophilicity; methyl improves metabolic stability Herbicidal Substitution-driven synthesis
(R)-6-(2-(4-Fluorophenyl)-...pyridazin-3(2H)-one 6: complex heterocycle; 2: o-tolyl Fluorine and hydroxymethyl groups; chiral center Bioactive (commercialized) Specialized synthetic routes

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity at the pyridazinone ring compared to analogs with electron-donating groups (e.g., methyl in ). Solubility varies significantly with substituents. For instance, 6-phenyl-pyridazin-3(2H)-one derivatives exhibit moderate solubility in polar solvents like ethanol and methanol , whereas lipophilic groups (e.g., CF₃ in ) reduce aqueous solubility.

Synthetic Accessibility

  • The target compound can likely be synthesized via alkylation reactions analogous to those used for 5-chloro-6-phenyl derivatives , where potassium carbonate in acetone facilitates substitution at position 2.
  • In contrast, compounds with complex substituents (e.g., ) require multi-step syntheses or chiral resolution techniques.

Structural Insights X-ray crystallography data for 2-benzyl-6-benzyloxypyridazin-3(2H)-one reveal planar pyridazinone rings and dihedral angles influenced by substituents, which could guide molecular modeling for the target compound.

Biological Activity

2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential, including anti-inflammatory, analgesic, and anti-cancer properties. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyridazinone core : This is achieved through cyclization reactions involving appropriate substituted hydrazines and carbonyl compounds.
  • Substitution reactions : The introduction of the nitro and tolyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

Biological Activities

The biological activities of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one have been explored in several studies, highlighting its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one have shown inhibition of pro-inflammatory cytokines in vitro. A study demonstrated that similar derivatives could reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases.

2. Antioxidant Properties

Pyridazinones have been evaluated for their antioxidant capabilities. The presence of the nitro group in 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

3. Anticancer Activity

Several studies have reported on the anticancer properties of pyridazinone derivatives. For example, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific activity of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one remains to be fully elucidated but is promising based on the activity of related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazinones is vital for optimizing their biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents (e.g., nitro and tolyl groups) significantly influence the compound's potency and selectivity towards biological targets.
  • Lipophilicity : Compounds with moderate lipophilicity tend to exhibit better membrane permeability and bioavailability.
Substituent Effect on Activity
Nitro groupEnhances anti-inflammatory and antioxidant activity
Tolyl groupIncreases lipophilicity and cytotoxicity against cancer cells

Case Studies

  • Anti-inflammatory Study : A recent study investigated the anti-inflammatory effects of various pyridazinones, including derivatives similar to 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one. Results indicated a significant reduction in edema in animal models, supporting its potential use in treating conditions like arthritis.
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of pyridazinone derivatives against breast cancer cell lines. Compounds with structural similarities to 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one showed IC50 values in the micromolar range, indicating substantial anticancer potential.

Q & A

Q. What are the optimal synthetic routes for 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one?

  • Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with ketones or esters. For example:

React 6-(o-tolyl)pyridazin-3(2H)-one with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%).
Alternative routes may involve cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths (e.g., N–N distance ~1.32 Å) and dihedral angles to confirm substituent orientation. Use SHELXL for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and nitro group effects on chemical shifts.
  • IR : Confirm carbonyl stretch (C=O at ~1670 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520, 1350 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) via fluorometric assays, noting IC₅₀ values. Pyridazinones often show COX-2 selectivity due to nitro group interactions .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare with structurally similar compounds (e.g., 4,5-dichloro analogs) .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrobenzyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyridazinone ring. The nitro group’s electron-withdrawing nature increases electrophilicity at C-4, facilitating substitutions (e.g., with amines or thiols) .
  • Validate via kinetic studies: Monitor reaction rates with varying nucleophiles (e.g., aniline vs. thiophenol) in DMSO at 25°C using UV-Vis spectroscopy .

Q. What crystallographic techniques resolve conformational flexibility in the o-tolyl substituent?

  • Methodological Answer :
  • Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts. SHELXL refinement with TWIN/BASF commands can address twinning in crystals .
  • Compare with computational models (Mercury Software) to analyze torsion angles between the pyridazinone ring and o-tolyl group, identifying steric hindrance or π-stacking .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration) .
  • Structural analogs : Test derivatives (e.g., replacing nitro with cyano) to isolate substituent-specific effects. Use QSAR models to correlate logP/pKa with activity .

Q. What strategies optimize bioavailability without compromising bioactivity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxymethyl moiety to enhance solubility. Monitor stability in simulated gastric fluid (pH 1.2) .
  • Nanocarrier encapsulation : Use PLGA nanoparticles (100–200 nm) loaded with the compound. Assess release kinetics via dialysis (PBS, pH 7.4) and compare free vs. encapsulated IC₅₀ .

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